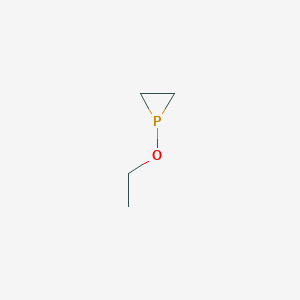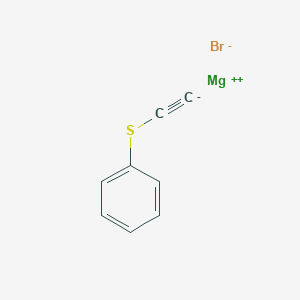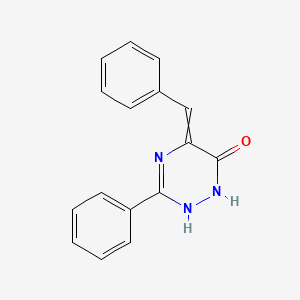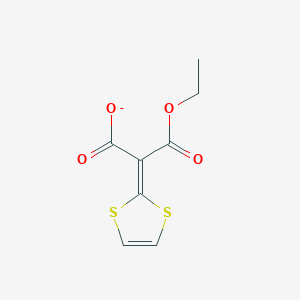
(chloro(5-oxo-2h-furan-3-yl)methyl) Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloro(5-oxo-2H-furan-3-yl)methyl) acetate: is an organic compound characterized by the presence of a chloro group, a furan ring with an oxo substituent, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (chloro(5-oxo-2H-furan-3-yl)methyl) acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the intermediate compound with acetic acid or acetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or diols.
Substitution: Amines, ethers, or thioethers.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (chloro(5-oxo-2H-furan-3-yl)methyl) acetate serves as a versatile intermediate for the construction of more complex molecules
Biology
The compound’s derivatives have potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in drug design. Its structural features enable the creation of molecules with enhanced pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound is used in the synthesis of polymers and resins with specific properties. Its reactivity and functional groups allow for the customization of material characteristics.
Mécanisme D'action
The mechanism by which (chloro(5-oxo-2H-furan-3-yl)methyl) acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Chloro(5-oxo-2H-furan-3-yl)methyl) benzoate
- (Chloro(5-oxo-2H-furan-3-yl)methyl) propionate
- (Chloro(5-oxo-2H-furan-3-yl)methyl) butyrate
Uniqueness
Compared to its analogs, (chloro(5-oxo-2H-furan-3-yl)methyl) acetate offers a unique combination of reactivity and stability. Its acetate ester group provides distinct solubility and reactivity characteristics, making it particularly useful in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
125973-98-0 |
|---|---|
Formule moléculaire |
C7H7ClO4 |
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
[chloro-(5-oxo-2H-furan-3-yl)methyl] acetate |
InChI |
InChI=1S/C7H7ClO4/c1-4(9)12-7(8)5-2-6(10)11-3-5/h2,7H,3H2,1H3 |
Clé InChI |
ILVDSUQKKNCONG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC(=O)OC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)







![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
